Triacetylresveratrol
Overview
Description
Triacetylresveratrol is an acetylated derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is known for its enhanced stability and bioavailability compared to resveratrol, making it a promising candidate for various therapeutic applications .
Mechanism of Action
Target of Action
Triacetylresveratrol, an acetylated derivative of resveratrol, primarily targets the Sirtuin 2 (SIRT2) protein . SIRT2 is a member of the sirtuin family of proteins, which are known to play significant roles in various biological functions, including cancer . This compound has also been found to interact with tyrosinase , an enzyme crucial for melanin synthesis .
Mode of Action
this compound demonstrates potent agonist efficiency to SIRT2 . It inhibits the phosphorylation of STAT3 and NFκB , down-regulates Mcl-1 , and up-regulates Bim and Puma in pancreatic cancer cells . It also suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB . For tyrosinase, it inhibits its activity less effectively than resveratrol in vitro, but it is as effective at cellular melanogenesis inhibition, indicating bioconversion to resveratrol inside cells .
Biochemical Pathways
this compound affects the STAT3 and NFκB signaling pathways . It inhibits the phosphorylation of these proteins, leading to the down-regulation of Mcl-1 and the up-regulation of Bim and Puma . These changes contribute to the induction of apoptosis in cancer cells . It also affects the melanogenesis pathway by inhibiting tyrosinase activity .
Pharmacokinetics
It is known that this compound has higher bioavailability than resveratrol . This is likely due to the acetyl groups, which may enhance its absorption and stability.
Result of Action
this compound inhibits cell viability and induces apoptosis of pancreatic cancer cells in a concentration and incubation time-dependent manner . It also inhibits cellular melanogenesis, making it a potential anti-melanogenic agent . In combination with cannabidiol, it has been found to increase the viability of skin fibroblasts, restore wound-healing functional activity, reduce metabolic dysfunction, and ameliorate nuclear eccentricity and circularity in senescent fibroblasts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its anti-melanogenic effects may be enhanced in environments that promote the overproduction or uneven distribution of melanin . Additionally, its anticancer effects may be influenced by the tumor microenvironment, such as the presence of certain immune cells . .
Biochemical Analysis
Biochemical Properties
Triacetylresveratrol interacts with various enzymes and proteins, notably tyrosinases and Sirtuin 2 (SIRT2). It has been found to inhibit the activities of tyrosinases, enzymes involved in melanogenesis . It also demonstrates potent agonist efficiency to SIRT2, a member of the sirtuin family of proteins that play a role in cellular regulation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits cellular melanogenesis, indicating bioconversion to its parent compound inside cells . It also induces early apoptosis in cancer cells, inhibiting the proliferation of pancreatic cancer cells . Furthermore, it has been suggested as a potential immunomodulator of lung adenocarcinoma .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of STAT3 and NFκB, down-regulates Mcl-1, and up-regulates Bim and Puma in pancreatic cancer cells . It also suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB in these cells .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates consistent anti-melanogenic effects . It also shows sustained inhibition of cell viability and induction of apoptosis in pancreatic cancer cells in a concentration and incubation time-dependent manner .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, resveratrol, its parent compound, has been shown to have significant effects at doses between 10–80 mg/kg/day .
Metabolic Pathways
Resveratrol, its parent compound, is known to control glucose homeostasis and improve fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triacetylresveratrol can be synthesized through the acetylation of resveratrol. The process involves the reaction of resveratrol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Triacetylresveratrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxylamine and hydrazine can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted acetyl derivatives.
Scientific Research Applications
Triacetylresveratrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acetylation and deacetylation reactions.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of cosmetic products due to its stability and skin-whitening properties.
Comparison with Similar Compounds
Resveratrol: The parent compound of triacetylresveratrol, known for its antioxidant and anti-inflammatory properties.
Oxyresveratrol: Another derivative of resveratrol with similar bioactivities.
Tetraacetyl Oxyresveratrol: An acetylated derivative of oxyresveratrol with enhanced stability.
Uniqueness of this compound: this compound is unique due to its enhanced stability and bioavailability compared to resveratrol. It is less susceptible to oxidative degradation, making it more suitable for therapeutic and cosmetic applications .
Properties
IUPAC Name |
[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYUJSOJIMKIS-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873903 | |
Record name | 3,5,4'-Tri-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42206-94-0 | |
Record name | 3,5,4'-Tri-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacetylresveratrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triacetylresveratrol interact with its target and what are the downstream effects?
A: this compound is a known agonist of the Sirtuin 2 (SIRT2) enzyme, showing potent activation even at low concentrations []. This activation has been linked to various downstream effects, including:
- Inhibition of STAT3 signaling: Studies have shown that this compound can inhibit the phosphorylation of STAT3 in cancer cells [], leading to downstream effects such as reduced expression of anti-apoptotic proteins Bcl-2 and Mcl-1 [].
- Induction of apoptosis: The inhibition of STAT3 signaling by this compound has been linked to the induction of apoptosis in cancer cells [].
- Modulation of immune infiltration: Research suggests that SIRT2, the target of this compound, is positively correlated with the infiltration of various immune cells in lung adenocarcinoma, including CD8+ T cells and Tregs []. This suggests a potential role for this compound in modulating immune responses within the tumor microenvironment.
Q2: What is the structural characterization of this compound?
A2: this compound is a triacetylated derivative of Resveratrol. Its structural features are:
Q3: What are the known catalytic properties and applications of this compound?
A: this compound itself doesn't possess inherent catalytic properties. Its mechanism of action primarily revolves around binding and modulating the activity of target proteins, such as SIRT2 []. This modulation, rather than direct catalysis, contributes to its observed biological effects.
Q4: Has computational chemistry and modeling been employed in this compound research?
A: While the provided articles don't elaborate on detailed computational studies, one study mentions the construction of a putative binding site of this compound with SIRT2 using homology modeling []. This suggests the application of computational tools for understanding the interaction dynamics between this compound and its target.
Q5: How does the structure of this compound relate to its activity? What is the impact of structural modifications?
A: Comparing this compound to Resveratrol and its trimethylated derivative provides insight into structure-activity relationships []. The studies suggest that the presence and type of substitutions on the Resveratrol backbone influence the compound's interaction with biomembrane models. Specifically, Resveratrol exhibited stronger effects on membrane properties compared to its derivatives, indicating that the free hydroxyl groups might be crucial for membrane interactions. This compound, with its three acetyl groups, showed the weakest effect, suggesting that these bulky groups hinder its interaction with the lipid bilayer []. Further research is needed to fully elucidate the impact of specific structural modifications on this compound's activity, potency, and selectivity for different targets.
Q6: Is there research on the in vitro and in vivo efficacy of this compound?
A6: Several studies have investigated the in vitro effects of this compound:
- Anti-cancer activity: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including lung cancer [] and pancreatic cancer cells [, ].
- Immunomodulatory effects: While not directly studied for this compound, its target, SIRT2, has been linked to immune cell infiltration in lung adenocarcinoma [], suggesting potential immunomodulatory effects.
- Effects on cellular senescence: Research shows that this compound, when combined with Cannabidiol, can increase the viability and improve the wound healing capabilities of senescent skin fibroblasts [].
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